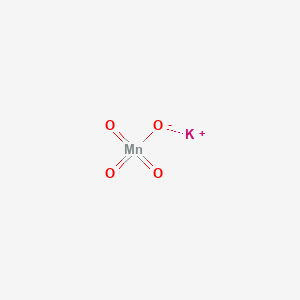![molecular formula C7H5N3O3 B3396006 1,8-Dihydroxypyrido[2,3-d]pyridazin-5(1H)-one CAS No. 89663-08-1](/img/structure/B3396006.png)
1,8-Dihydroxypyrido[2,3-d]pyridazin-5(1H)-one
Descripción general
Descripción
1,8-Dihydroxypyrido[2,3-d]pyridazin-5(1H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring fused with a pyridine ring, and two hydroxyl groups positioned at the 1 and 8 positions. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxypyrido[2,3-d]pyridazin-5(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 1,4-dicarbonyl compounds with hydrazines, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts such as copper(II) salts and solvents like acetonitrile or acetic acid to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dihydroxypyrido[2,3-d]pyridazin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form dihydropyridazines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridazines, dihydropyridazines, and various oxidized derivatives. These products can have significant applications in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
1,8-Dihydroxypyrido[2,3-d]pyridazin-5(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Industry: It is used in the production of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,8-Dihydroxypyrido[2,3-d]pyridazin-5(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the pyridazine ring play a crucial role in binding to enzymes and receptors, thereby modulating their activity. This compound can inhibit certain enzymes by forming stable complexes, leading to altered biochemical pathways and therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: A simpler analog with a similar ring structure but lacking the hydroxyl groups.
Pyrimidine: Another diazine compound with nitrogen atoms at different positions.
Pyrazine: An isomeric compound with nitrogen atoms at the 1 and 4 positions.
Uniqueness
1,8-Dihydroxypyrido[2,3-d]pyridazin-5(1H)-one is unique due to the presence of hydroxyl groups at specific positions, which significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and enhances its potential for various applications in research and industry .
Propiedades
IUPAC Name |
1,8-dihydroxypyrido[2,3-d]pyridazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6-4-2-1-3-10(13)5(4)7(12)9-8-6/h1-3,12-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEJTGURLDHBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=C(N=NC(=O)C2=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80529421 | |
| Record name | 1,8-Dihydroxypyrido[2,3-d]pyridazin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80529421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89663-08-1 | |
| Record name | NSC382575 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,8-Dihydroxypyrido[2,3-d]pyridazin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80529421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one](/img/structure/B3396014.png)




